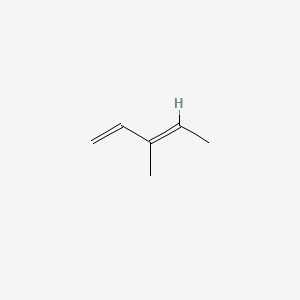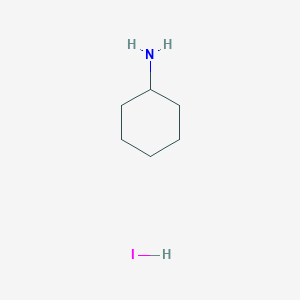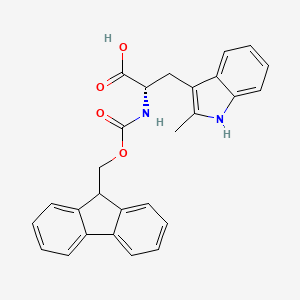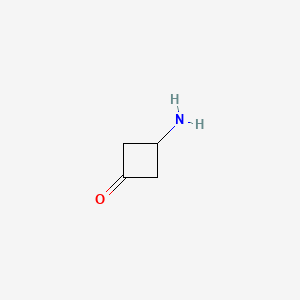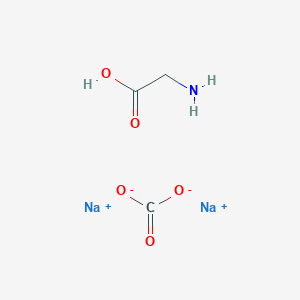
Sodium glycine carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium glycine carbonate is a chemical compound with the molecular formula C₃H₅NNa₂O₅. It is a derivative of glycine, an amino acid, and sodium carbonate. This compound is known for its buffering properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium glycine carbonate can be synthesized through the reaction of glycine with sodium carbonate. The reaction typically occurs in an aqueous solution where glycine and sodium carbonate are mixed in stoichiometric amounts. The reaction is as follows:
NH2CH2COOH+Na2CO3→NH2CH2COONa+NaHCO3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity glycine and sodium carbonate. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high yield. The product is then purified through crystallization and drying processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Acids: When reacted with strong acids like hydrochloric acid, this compound can form glycine and sodium chloride.
Bases: In the presence of strong bases, it can form sodium glycinate and carbon dioxide.
Major Products Formed:
Glycine: Formed when this compound reacts with acids.
Sodium Glycinate: Formed in basic conditions.
Carbon Dioxide: Released during reactions with acids or bases.
Applications De Recherche Scientifique
Sodium glycine carbonate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in biological research for maintaining pH in cell culture media and other biological assays.
Medicine: Investigated for its potential use in drug formulations and as a buffering agent in pharmaceutical preparations.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products due to its buffering properties.
Mécanisme D'action
The mechanism of action of sodium glycine carbonate primarily involves its ability to act as a buffer. It helps maintain a stable pH in solutions by neutralizing acids and bases. This buffering action is crucial in various chemical and biological processes where pH stability is essential.
Molecular Targets and Pathways:
Buffers: this compound targets hydrogen ions in solutions, neutralizing them to maintain pH.
Enzymatic Reactions: It can influence enzymatic reactions by providing a stable pH environment, which is necessary for optimal enzyme activity.
Comparaison Avec Des Composés Similaires
Sodium Carbonate:
Sodium Bicarbonate:
Glycine: The parent amino acid of sodium glycine carbonate, used in biological and chemical research.
Uniqueness: this compound is unique due to its dual functionality as both a derivative of an amino acid and a carbonate. This dual nature allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
50610-34-9 |
|---|---|
Formule moléculaire |
C3H4NNa3O5 |
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
trisodium;2-aminoacetate;carbonate |
InChI |
InChI=1S/C2H5NO2.CH2O3.3Na/c3-1-2(4)5;2-1(3)4;;;/h1,3H2,(H,4,5);(H2,2,3,4);;;/q;;3*+1/p-3 |
Clé InChI |
LFGIOTBVQMMVBC-UHFFFAOYSA-K |
SMILES |
C(C(=O)O)N.C(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C(C(=O)[O-])N.C(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


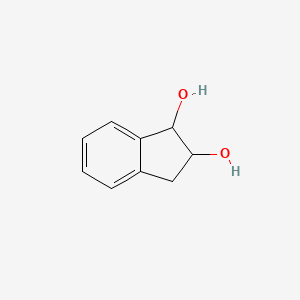
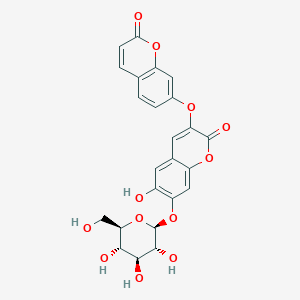
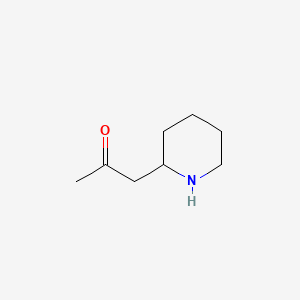
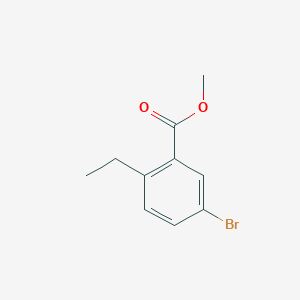

![4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B3028979.png)

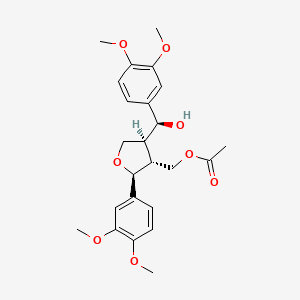
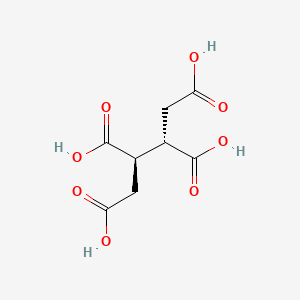
![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)
